molecular formula C5H3ClN4 B1590318 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 76044-36-5

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B1590318
CAS RN: 76044-36-5
M. Wt: 154.56 g/mol
InChI Key: DMBOZQIEVLAEOP-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound with the molecular formula C5H3ClN4 . It belongs to the class of [1,2,4]triazolo[1,5-c]pyrimidines , which are interesting due to their valuable biological properties. Some derivatives of this class exhibit herbicidal, antifungal, antitubercular, and antibacterial activities. Additionally, polycyclic systems containing the [1,2,4]triazolo[1,5-c]-pyrimidine moiety have been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, and calcium channel modulators. They also hold potential for treating Alzheimer’s disease and insomnia .


Synthesis Analysis

  • Annulation of Triazole Fragment to Pyrimidine Ring : In this method, a triazole fragment is attached to a pyrimidine ring. Additionally, the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can be used for the synthesis of [1,2,4]triazolo[1,5-c]pyrimidines .

Molecular Structure Analysis

The molecular formula of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is C5H3ClN4 . It contains a five-membered aromatic azole ring with two carbon and three nitrogen atoms. The structure resembles the nucleotide base pairs found in DNA and RNA .


Chemical Reactions Analysis

The Dimroth rearrangement-based synthesis is commonly employed for the preparation of novel derivatives of [1,2,4]triazolo[1,5-c]pyrimidine. This rearrangement involves the transformation of [1,2,4]triazolo[4,3-a]pyrimidines into [1,2,4]triazolo[1,5-c]pyrimidines .


Physical And Chemical Properties Analysis

  • NMR Peaks : Refer to the provided literature for detailed chemical shifts .

Scientific Research Applications

  • Adenosine Receptor Antagonists

    • Application: The pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors . These compounds were used to synthesise probes for the adenosine receptors by functionalization with a fluorescent moiety .
    • Method: The scaffold was substituted at the 5 position with reactive linkers of different lengths . Computational studies suggested different binding modes for developed compounds at the three receptors .
    • Results: Different affinity and selectivity profiles were observed towards hA, hA and hA adenosine receptors .
  • Antifungal Drugs

    • Application: Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
    • Method: The synthesis and pharmacological activities recorded in the current literature for triazole derivatives .
    • Results: The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
  • Antitumor and Calcium Channel Modulators

    • Application: Polycyclic systems containing [1,2,4]triazolo [1,5- a ]-pyrimidine moiety are reported as antitumor, as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
    • Results: They can be used for treatment of Alzheimer’s disease and insomnia . Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .
  • Antiviral and Antitumor Agents

    • Application: Due to their structural similarities to nucleic bases, pyrazolo [5,1- c ] [1,2,4]triazines may act as metabolites and therefore they can be useful as antiviral and antitumor agents .
    • Results: Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
  • Coronary Vasodilator

    • Application: A [1,2,4]triazolo[1,5-a]pyrimidine compound is the first triazolopyrimidine registered as a drug possessing antiproliferative activity in glioma cells and vascular smooth muscle cells (VSMCs) and used as a coronary vasodilator in the therapy of syndromes that may be influenced by immunomodulators .
  • Antimicrobial Agents

    • Application: Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
    • Method: Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .
  • Antibacterial Agents

    • Application: Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
    • Method: Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .
  • Anticancer Agents

    • Application: Pyrimidine, a privileged scaffold, is part of living organisms and plays vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as valuable compound in the treatment of cancer .
    • Method: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
    • Results: This review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .

Safety And Hazards

  • Keep people away from and upwind of spill/leak .

Future Directions

Research on pyrimidine derivatives continues to explore their potential as effective anticancer agents. Further studies should focus on optimizing their pharmacological properties and developing more potent drugs with pyrimidine scaffolds .

properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBOZQIEVLAEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N2C1=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504111
Record name 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine

CAS RN

76044-36-5
Record name 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76044-36-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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